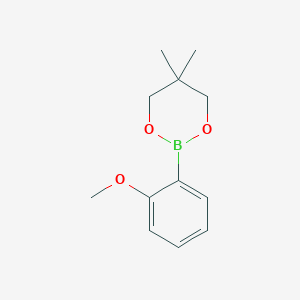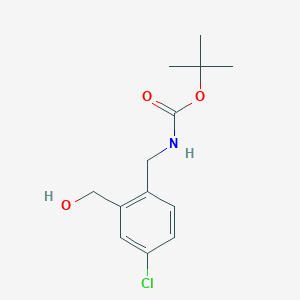
2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
説明
The compound "2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane" is a member of the 1,3,2-dioxaborinane family, which are heterocyclic compounds containing a boron atom. These compounds are of interest due to their potential applications in various fields, including material science and organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into the properties and behaviors of structurally related compounds.
Synthesis Analysis
The synthesis of related 1,3,2-dioxaborinane compounds typically involves the reaction of appropriate diols with boron-containing reagents. For example, the synthesis of poly(methylsiloxane)s containing dioxaborinane mesogenic units involves complex multi-step reactions that yield materials with specific mesomorphic behaviors . Although the exact synthesis of "2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of 1,3,2-dioxaborinane derivatives is characterized by a nearly planar heterocyclic ring, as seen in the X-ray crystal structure of a difluoro-dimethyl-dioxaborinane compound . The bond lengths and angles within these compounds are indicative of the delocalization of charge within the heterocyclic ring. This structural information is crucial for understanding the reactivity and stability of these compounds.
Chemical Reactions Analysis
The reactivity of 1,3,2-dioxaborinane derivatives can vary significantly. For instance, some derivatives exhibit unusual hydrolytic stability , while others participate in complex reactions with dihydric alcohols to form new compounds . The specific chemical reactions involving "2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane" would depend on its functional groups and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,2-dioxaborinane derivatives are influenced by their molecular structure. For example, the presence of substituents on the dioxaborinane ring can affect the compound's conformation and stability . The mesomorphic behavior of some dioxaborinane-containing polymers suggests that these compounds can exhibit liquid crystalline properties under certain conditions . The exact properties of "2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane" would need to be determined experimentally, but insights can be gained from the behavior of similar compounds.
科学的研究の応用
Synthesis and Structure
The compound 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane and its related compounds have been explored in the context of synthesis and structural analysis. For instance, Weener et al. (1998) focused on the synthesis of isocyanomethylphosphonate synthons, which involved 2-methoxy-1,3,2-dioxaphosphorinanes in their preparation (Weener et al., 1998). Similarly, Chaumeil et al. (2000) reported on the Suzuki cross-coupling reaction of sterically hindered arylboronates, including compounds related to 5,5-dimethyl-1,3,2-dioxaborinane (Chaumeil et al., 2000).
Spectroscopic Studies
In the field of spectroscopy, studies have been conducted to understand the conformation and properties of dioxaborinane derivatives. Emsley et al. (1989) investigated the X-ray crystal structure of a related compound, highlighting its hydrolytic stability and bond lengths (Emsley et al., 1989). Shakirov et al. (1990) focused on the spectroscopic study of the conformation of dioxaphosphorinanes with a P=S bond (Shakirov et al., 1990).
Cross-Coupling Reactions
Jezorek et al. (2014) demonstrated the application of 2-methoxyphenyl dimethylsulfamate in cross-coupling reactions with aryl neopentylglycolboronates at room temperature, underscoring the compound's utility in organic synthesis (Jezorek et al., 2014).
Conformational Analysis
Polozov et al. (1995) analyzedthe conformational aspects of dioxaphosphorinane derivatives, showing significant conformational preferences in solution, which is relevant for understanding their chemical behavior (Polozov et al., 1995).
Organometallic Chemistry
In the realm of organometallic chemistry, Woods and Strong (1967) explored the synthesis and properties of ethynyl-dioxaborinane derivatives, contributing to the understanding of these compounds in coordination chemistry and catalysis (Woods & Strong, 1967).
Liquid Crystal Technology
Bezborodov and Lapanik (1991) synthesized cyano derivatives of dioxaborinane for use in liquid crystal technology, highlighting the potential of these compounds in electrooptic display devices due to their favorable transition temperatures and dielectric properties (Bezborodov & Lapanik, 1991).
Pharmaceutical Chemistry
Sakoda et al. (1992) synthesized optical isomers of a dioxaphosphorinane derivative, examining their calcium-antagonistic and hypotensive activities, which indicates potential applications in pharmaceutical chemistry (Sakoda et al., 1992).
将来の方向性
特性
IUPAC Name |
2-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-6-4-5-7-11(10)14-3/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQHZRSAYLTONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479112 | |
| Record name | 1,3,2-Dioxaborinane, 2-(2-methoxyphenyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335343-05-0 | |
| Record name | 1,3,2-Dioxaborinane, 2-(2-methoxyphenyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)










![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)
![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)